molecular formula C10H6BrN3 B14059369 4-(4-bromo-1H-imidazol-1-yl)benzonitrile

4-(4-bromo-1H-imidazol-1-yl)benzonitrile

Cat. No.: B14059369
M. Wt: 248.08 g/mol
InChI Key: VRQMELFJXPIGBS-UHFFFAOYSA-N
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Description

4-(4-bromo-1H-imidazol-1-yl)benzonitrile is a chemical compound that features a brominated imidazole ring attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-imidazol-1-yl)benzonitrile typically involves the reaction of 4-bromo-1H-imidazole with 4-cyanobenzyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the imidazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: The nitrile group can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-imidazole derivative.

Scientific Research Applications

4-(4-bromo-1H-imidazol-1-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or electronic conductivity.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)benzonitrile would depend on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-bromo-1H-imidazol-1-yl)benzonitrile is unique due to the presence of both a brominated imidazole ring and a benzonitrile moiety. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C10H6BrN3

Molecular Weight

248.08 g/mol

IUPAC Name

4-(4-bromoimidazol-1-yl)benzonitrile

InChI

InChI=1S/C10H6BrN3/c11-10-6-14(7-13-10)9-3-1-8(5-12)2-4-9/h1-4,6-7H

InChI Key

VRQMELFJXPIGBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(N=C2)Br

Origin of Product

United States

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